2-(Benzyloxy)propanenitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-phenylmethoxypropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTDTLARWPQXKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(Phenylmethoxy)propanenitrile: Synthesis, Properties, and Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(phenylmethoxy)propanenitrile, a versatile nitrile intermediate in organic synthesis. Due to the limited availability of public domain data for its isomer, 2-(phenylmethoxy)propanenitrile, this document will focus exclusively on the scientifically well-documented 3-isomer, also commonly referred to as 3-(benzyloxy)propanenitrile. This guide delves into its chemical and physical properties, outlines a common synthetic route with a detailed experimental protocol, discusses its reactivity and known applications, and provides essential safety information.
Core Molecular Attributes of 3-(Phenylmethoxy)propanenitrile
3-(Phenylmethoxy)propanenitrile is an organic compound featuring a nitrile functional group and a benzyl ether moiety. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules.
Chemical Structure and Properties
The fundamental physicochemical properties of 3-(phenylmethoxy)propanenitrile are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁NO | [1][2] |
| Molecular Weight | 161.20 g/mol | [1][2] |
| CAS Number | 6328-48-9 | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 114-116 °C at 0.5 Torr | [3] |
| Density | 1.0457 g/cm³ | [3] |
| Synonyms | 3-(Benzyloxy)propanenitrile, 3-Benzyloxypropionitrile, 2-Cyanoethylbenzyl ether | [1][3] |
Caption: Chemical structure of 3-(phenylmethoxy)propanenitrile.
Synthesis and Mechanistic Insights
The synthesis of 3-(phenylmethoxy)propanenitrile can be achieved through several routes. A common and effective method involves the cyanoethylation of benzyl alcohol. This reaction is typically carried out by the addition of acrylonitrile to benzyl alcohol under basic conditions.
Synthetic Pathway
The reaction proceeds via a Michael addition, where a benzyl alkoxide, formed in situ by the deprotonation of benzyl alcohol with a base, acts as a nucleophile attacking the β-carbon of the electron-deficient acrylonitrile.
Caption: Generalized workflow for the synthesis of 3-(phenylmethoxy)propanenitrile.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 3-(phenylmethoxy)propanenitrile.
Materials:
-
Benzyl alcohol
-
Acrylonitrile
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) suspended in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add benzyl alcohol (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Re-cool the mixture to 0 °C and add acrylonitrile (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure 3-(phenylmethoxy)propanenitrile.
Spectroscopic Characterization
While comprehensive, experimentally-derived spectroscopic data for 3-(phenylmethoxy)propanenitrile is not widely available in the public domain, predicted mass spectrometry data can provide valuable information for its identification.
Mass Spectrometry
Predicted mass spectral data for 3-(phenylmethoxy)propanenitrile indicates the following significant adducts and their corresponding mass-to-charge ratios (m/z).[4]
| Adduct | Predicted m/z |
| [M+H]⁺ | 162.09134 |
| [M+Na]⁺ | 184.07328 |
| [M+K]⁺ | 200.04722 |
Chemical Reactivity and Applications
The reactivity of 3-(phenylmethoxy)propanenitrile is primarily centered around its nitrile and benzyl ether functionalities.
-
Nitrile Group Transformations: The nitrile group can undergo hydrolysis under acidic or basic conditions to yield 3-(phenylmethoxy)propanoic acid. It can also be reduced to the corresponding primary amine, 3-(phenylmethoxy)propan-1-amine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
-
Benzyl Ether Cleavage: The benzyl ether group is a common protecting group for alcohols and can be cleaved under various conditions, most commonly by catalytic hydrogenation, to yield 3-hydroxypropanenitrile.
The primary application of 3-(phenylmethoxy)propanenitrile is as an intermediate in organic synthesis.[5] Its bifunctional nature allows for the introduction of a protected β-hydroxypropylamine or β-hydroxypropanoic acid moiety into a target molecule.
Safety and Handling
Potential Hazards:
-
Toxicity: Nitriles can be toxic if ingested, inhaled, or absorbed through the skin.[6][7] They can release cyanide in the body.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.[6][7]
Recommended Handling Procedures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
3-(Phenylmethoxy)propanenitrile is a valuable and versatile intermediate in organic synthesis. Its synthesis from readily available starting materials and the reactivity of its functional groups make it a useful building block for the preparation of a variety of more complex molecules. Researchers and drug development professionals can leverage the information provided in this guide to effectively and safely utilize this compound in their synthetic endeavors. It is important to note the current limitations in publicly available experimental spectroscopic data and to take appropriate measures for its characterization in-house.
References
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Chemsrc. 3-(Benzyloxy)propanenitrile | CAS#:6328-48-9. Available at: [Link]
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Cole-Parmer. Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Available at: [Link]
- Google Patents. Continuous process for the manufacture of 3-hydroxy propionitrile. WO2003087041A1.
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Organic Syntheses. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. 2023, 100, 113–135. Available at: [Link]
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MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules 2021, 26(15), 4478. Available at: [Link]
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ResearchGate. Crystal structure of 2-[2-(benzyloxy)benzylidene]malononitrile. Acta Crystallographica Section E: Crystallographic Communications. 2017, 73(4). Available at: [Link]
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ChemRxiv. Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. 2022. Available at: [Link]
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ResearchGate. Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile. Arkivoc 2021, i, 378-470. Available at: [Link]
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PMC. 2-[4-(Benzyloxy)benzylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online. 2008, 64(Pt 10), o1939. Available at: [Link]
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PubChemLite. 3-(benzyloxy)propanenitrile (C10H11NO). Available at: [Link]
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US EPA. Propanenitrile, 3-(isodecyloxy)- - Substance Details - SRS. Available at: [Link]
-
PubChem. Benzenepropanenitrile | C9H9N | CID 12581. Available at: [Link]
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difference between 2-(Benzyloxy)propanenitrile and 3-(Benzyloxy)propanenitrile
An In-depth Technical Guide to the Core Differences Between 2-(Benzyloxy)propanenitrile and 3-(Benzyloxy)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Positional isomerism presents a fundamental challenge in chemical synthesis and drug development, where a minor shift in a functional group's location can profoundly alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparative analysis of two such isomers: 2-(Benzyloxy)propanenitrile and 3-(Benzyloxy)propanenitrile. As versatile intermediates in organic synthesis, a thorough understanding of their distinct characteristics is paramount for their effective utilization. This document delineates their structural, spectroscopic, and reactive differences, offering field-proven insights into their synthesis, differentiation, and strategic application in research and development.
Structural and Electronic Disparities
The core difference between these two isomers lies in the position of the benzyloxy group (-OCH₂Ph) relative to the cyano group (-C≡N) on the propanenitrile backbone. This seemingly simple variation instigates significant changes in their electronic nature and steric profile.
-
2-(Benzyloxy)propanenitrile is an α-alkoxy nitrile. The benzyloxy and cyano groups are attached to the same carbon atom (C2). This proximity creates a unique electronic environment where the inductive electron-withdrawing effects of both the oxygen atom and the nitrile group are focused on a single chiral center.
-
3-(Benzyloxy)propanenitrile is a β-alkoxy nitrile. The benzyloxy group is located on the terminal carbon (C3), separated from the C1 nitrile group by a methylene bridge. This separation mitigates the direct electronic interplay seen in the α-isomer.
These structural arrangements are visualized below.
Caption: Chemical structures of the α-isomer and β-isomer.
Comparative Physicochemical Properties
The structural variations directly translate into distinct physical properties. While both isomers share the same molecular formula and weight, their boiling points, densities, and physical states can differ, which is crucial for purification and handling.
| Property | 2-(Benzyloxy)propanenitrile | 3-(Benzyloxy)propanenitrile |
| CAS Number | 17321-86-7 | 6328-48-9[1][2] |
| Molecular Formula | C₁₀H₁₁NO | C₁₀H₁₁NO[1][3] |
| Molecular Weight | 161.20 g/mol | 161.20 g/mol [1][2][3] |
| Appearance | Data not widely available | Clear colorless to pale yellow liquid[4] |
| Boiling Point | Data not widely available | 114-116 °C @ 0.5 Torr[4], 297.7 °C @ 760 mmHg[1] |
| Density | Data not widely available | 1.04 g/cm³[1][4] |
| InChIKey | JXJYYOMAFGDVSE-UHFFFAOYSA-N | IOFHIWGGQITXMV-UHFFFAOYSA-N[1][2][4] |
Note: Publicly available, verified experimental data for 2-(Benzyloxy)propanenitrile is less common than for its 3-isomer counterpart.
Synthesis and Regiocontrol: A Tale of Two Pathways
The synthesis of each isomer requires a distinct strategy, underscoring the importance of regioselectivity in organic chemistry. The choice of starting materials dictates the final position of the benzyloxy group.
Caption: Contrasting synthetic routes to the 2- and 3- isomers.
Causality Behind Experimental Choices:
-
Synthesis of the 2-Isomer: The most direct route involves a Williamson ether synthesis. This pathway starts with lactonitrile (2-hydroxypropanenitrile), where the hydroxyl group is deprotonated by a strong base to form an alkoxide. This nucleophilic alkoxide then attacks a benzyl halide (e.g., benzyl bromide), displacing the halide and forming the ether linkage at the C2 position. The pre-existing framework of lactonitrile ensures the exclusive formation of the α-isomer.
-
Synthesis of the 3-Isomer: This isomer is efficiently prepared via a Michael (conjugate) addition.[1] Benzyl alcohol is deprotonated to form a benzyl alkoxide, which then acts as a nucleophile. It attacks the β-carbon of an α,β-unsaturated nitrile, such as acrylonitrile. The electrophilic nature of the double bond in acrylonitrile directs the nucleophilic attack to the C3 position, leading specifically to the β-isomer.
Spectroscopic Differentiation: The Analyst's Fingerprint
Distinguishing between the two isomers is straightforward using standard spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).
| Technique | Expected Signature for 2-(Benzyloxy)propanenitrile | Expected Signature for 3-(Benzyloxy)propanenitrile |
| ¹H NMR | α-proton: A characteristic quartet (~4.5-4.8 ppm) for the CH proton at C2, coupled to the methyl protons. Methyl group: A doublet (~1.6 ppm) for the CH₃ group at C1. | Methylene groups: Two distinct triplets. One for the -CH₂-CN group (~2.6 ppm) and one for the -O-CH₂- group (~3.7 ppm). |
| ¹³C NMR | C2 Carbon: A significantly deshielded signal (~65-75 ppm) for the carbon bearing both the oxygen and the nitrile group. | C1 (Nitrile) Carbon: Typical nitrile carbon signal (~118-120 ppm). C2 & C3 Carbons: Signals corresponding to two distinct methylene carbons (~20-30 ppm and ~65-75 ppm). |
| IR Spectroscopy | C≡N stretch: ~2245 cm⁻¹. C-O stretch: ~1100 cm⁻¹. | C≡N stretch: ~2250 cm⁻¹. C-O stretch: ~1110 cm⁻¹. |
| Mass Spec. | Identical molecular ion peak (m/z = 161). Fragmentation may favor cleavage of the C-O bond or loss of the CH(CH₃)CN fragment. | Identical molecular ion peak (m/z = 161). Fragmentation pattern will likely show losses characteristic of a propyl ether chain. |
The most definitive tool is ¹H NMR, where the splitting patterns (quartet/doublet vs. two triplets) provide an unambiguous structural assignment.
Chemical Reactivity: The Functional Consequences
The electronic differences between the isomers lead to distinct chemical reactivities, which is a critical consideration for their use as synthetic intermediates.
Caption: Enhanced acidity of the α-proton in the 2-isomer.
-
Acidity of the α-Proton: This is the most significant reactivity difference. In 2-(Benzyloxy)propanenitrile , the proton on the carbon adjacent to the nitrile group (the α-proton) is rendered significantly acidic. This is due to the combined inductive and resonance-stabilizing effects of the adjacent cyano and benzyloxy groups. This proton can be readily removed by a moderately strong base (like LDA) to form a stabilized carbanion, which can then react with various electrophiles, allowing for further functionalization at the C2 position. The protons on 3-(Benzyloxy)propanenitrile are not similarly activated and are much less acidic.
-
Hydrolysis: Both nitriles can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids: 2-(benzyloxy)propanoic acid and 3-(benzyloxy)propanoic acid, respectively.[5][6] The reaction proceeds via an intermediate amide.[5] While both undergo this transformation, the reaction kinetics may differ due to steric hindrance and electronic effects around the nitrile group. For instance, the α-alkoxy nitrile may be more susceptible to certain hydrolysis conditions.[7]
Applications in Drug Development and Organic Synthesis
Both isomers are valuable building blocks, but their structural differences make them suitable for synthesizing different target molecules.
-
Shared Utility: The benzyloxy group serves as a robust protecting group for an alcohol, which can be easily removed via catalytic hydrogenolysis to reveal a free hydroxyl group. The nitrile functionality is exceptionally versatile and can be converted into:
-
Isomer-Specific Applications:
-
2-(Benzyloxy)propanenitrile is a precursor to chiral or racemic 2-hydroxypropanoic acid derivatives (lactic acid derivatives), which are common substructures in pharmaceuticals. A patented synthesis for (R)-2-benzyloxy propionic acid highlights the importance of this structural motif.[10]
-
3-(Benzyloxy)propanenitrile is a key intermediate for molecules requiring a three-carbon spacer between an oxygen functionality and a derivative of the nitrile group. It has been used in the synthesis of novel benzyloxyquinoxaline derivatives that exhibit antiproliferative activity against various cancer cell lines.[11] Its general use in the pharmaceutical industry points to its role as a versatile building block for diverse molecular scaffolds.[3]
-
Experimental Protocol: Synthesis of 3-(Benzyloxy)propanenitrile
This protocol describes a reliable method for the synthesis of the 3-isomer via a base-catalyzed Michael addition. This self-validating system relies on the inherent reactivity of the chosen reagents to ensure high regioselectivity.
Objective: To synthesize 3-(Benzyloxy)propanenitrile from benzyl alcohol and acrylonitrile.
Materials:
-
Benzyl alcohol (1.0 eq)
-
Acrylonitrile (1.2 eq)
-
Triton B (40% in methanol, 0.05 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of benzyl alcohol in toluene, add the catalytic amount of Triton B at room temperature.
-
Heat the mixture to 40-50 °C.
-
Slowly add acrylonitrile dropwise to the mixture over 30 minutes, maintaining the internal temperature below 60 °C. An exotherm may be observed.
-
After the addition is complete, continue stirring the reaction mixture at 50 °C for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation to yield pure 3-(benzyloxy)propanenitrile.
Conclusion
While 2-(Benzyloxy)propanenitrile and 3-(Benzyloxy)propanenitrile are simple positional isomers, they possess markedly different chemical personalities. The α-positioning in the 2-isomer creates an acidic C-H bond ripe for functionalization, whereas the β-positioning in the 3-isomer provides a stable three-carbon building block. These differences govern their synthesis, spectroscopic signatures, reactivity, and ultimate application as intermediates. For the drug development professional or synthetic chemist, a precise understanding and ability to control this isomerism is not merely an academic exercise but a prerequisite for efficient and successful molecular design and synthesis.
References
-
3-(Benzyloxy)propanenitrile | CAS#:6328-48-9 , Chemsrc, [Link]
-
2-(Benzyloxy)benzonitrile | C14H11NO | CID 2064024 , PubChem, NIH, [Link]
-
2-[4-(Benzyloxy)benzylidene]malononitrile , Acta Crystallographica Section E, [Link]
-
Crystal structure of 2-[2-(benzyloxy)benzylidene]malononitrile , ResearchGate, [Link]
-
Custom Synthesis and Research Services , Hyma Synthesis Pvt. Ltd, [Link]
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Recent Advances in Radical-Initiated C(sp3)–H Bond Oxidative Functionalization of Alkyl Nitriles , ACS Publications, [Link]
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester , MDPI, [Link]
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Nitrile synthesis by C-C coupling (cyanation) , Organic Chemistry Portal, [Link]
- Application of benzonitrile compound in preparation of antitumor drugs, Google P
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Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study , MDPI, [Link]
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Hydrolysis of acyloxy nitroso compounds yields nitroxyl (HNO) , PubMed, NIH, [Link]
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Reactions of Nitriles , Chemistry Steps, [Link]
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The Hydrolysis of Nitriles , Chemistry LibreTexts, [Link]
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- Process for the hydrolysis of nitriles, Google P
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Blaise reaction: Nitrile to beta-keto Ester Conversion , YouTube, [Link]
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Nitriles, R - C≡N, undergo a hydrolysis reaction when heated with aqueous acid. , Homework.Study.com, [Link]
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Aldehydes, Ketones and Carboxylic Acids , NCERT, [Link]
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Strategic Utilization of 2-(Benzyloxy)propanenitrile in Chiral Drug Synthesis
Executive Summary
2-(Benzyloxy)propanenitrile (CAS: 1915-16-8 for racemate; stereospecific forms available) serves as a critical "masked lactate" synthon in modern pharmaceutical chemistry. By protecting the hydroxyl group of lactonitrile (acetaldehyde cyanohydrin) with a benzyl ether, this intermediate locks in chirality while activating the nitrile for diverse downstream transformations. It bridges the gap between simple commodity chemicals and high-value chiral APIs, specifically in the synthesis of broad-spectrum antifungals , fluoroquinolone antibiotics , and antiproliferative quinoxaline derivatives .
This guide details the industrial-grade synthesis, quality control, and application of 2-(benzyloxy)propanenitrile, emphasizing Phase Transfer Catalysis (PTC) as the superior methodology for scalable production.
Chemical Architecture & Properties
The molecule consists of a three-carbon backbone derived from lactic acid, with the central chiral carbon bearing a nitrile group and a benzyloxy protection group.
| Property | Specification |
| IUPAC Name | 2-(Benzyloxy)propanenitrile |
| Synonyms | O-Benzyl Lactonitrile; 2-Benzyloxypropionitrile |
| Molecular Formula | |
| Molecular Weight | 161.20 g/mol |
| Chirality | Available as (R)- and (S)- enantiomers (critical for bioactivity) |
| Boiling Point | ~120-125°C at 10 mmHg |
| Solubility | Soluble in DCM, Toluene, Ethyl Acetate; Insoluble in water |
The "Masked Lactate" Advantage
The benzyl group (
Core Synthesis: Phase Transfer Catalysis (PTC) Protocol
The most authoritative method for synthesizing 2-(benzyloxy)propanenitrile avoids anhydrous conditions by utilizing Liquid-Liquid Phase Transfer Catalysis . This method prevents the hydrolysis of the nitrile group (a common risk in aqueous base) and eliminates the need for expensive silver salts used in classical etherifications.
Reaction Scheme
Step-by-Step Protocol
Reagents:
-
Lactonitrile (Acetaldehyde cyanohydrin): 1.0 eq
-
Benzyl Chloride: 1.1 eq
-
Sodium Hydroxide (50% aq. solution): 1.5 eq
-
Catalyst: Triethylbenzylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB): 1-2 mol%
-
Solvent: Dichloromethane (DCM) or Toluene.
Methodology:
-
Biphasic Setup: Charge a reactor with lactonitrile and benzyl chloride dissolved in DCM.
-
Catalyst Addition: Add the TEBA catalyst to the organic phase.
-
Base Injection: Under vigorous stirring (critical for interfacial surface area), slowly add the 50% NaOH solution. Maintain temperature
to prevent polymerization of the cyanohydrin. -
Reaction: Agitate for 4–6 hours. The TEBA transports the phenoxide/alkoxide ion across the interface, facilitating the
attack on benzyl chloride. -
Work-up: Separate phases. Wash the organic layer with water (2x) and brine (1x). Dry over
. -
Purification: Fractional distillation under reduced pressure is required to remove excess benzyl chloride (bp ~179°C) from the product.
Mechanistic Workflow (Graphviz)
Caption: Interfacial mechanism of Phase Transfer Catalysis (PTC) facilitating the O-alkylation of lactonitrile.
Downstream Pharmaceutical Applications
Once synthesized, 2-(benzyloxy)propanenitrile acts as a divergent hub for creating chiral APIs.
Path A: Hydrolysis to O-Benzyl Lactic Acid
-
Reagent: HCl (conc.) or NaOH/H2O.
-
Product: 2-(Benzyloxy)propanoic acid.
-
Application: This acid is a key intermediate in the resolution processes for Levofloxacin (and related quinolones) and serves as a chiral auxiliary for synthesizing protease inhibitors. It can be converted to its acyl chloride for coupling reactions.[1]
Path B: Reduction to Chiral Amines/Aldehydes
-
Reagent: Diisobutylaluminum hydride (DIBAL-H) or Lithium Aluminum Hydride (LiAlH4).
-
Product (Partial Reduction): (S)-2-(benzyloxy)propanal.
-
Use: Precursor for Tetrahydrofuran Antifungals (e.g., Posaconazole analogs) via Wittig olefination.
-
-
Product (Full Reduction): (S)-2-(benzyloxy)propan-1-amine.
-
Use: Chiral building block for amino-alcohol based drugs and Quinoxaline antiproliferative agents.
-
Application Workflow (Graphviz)
Caption: Divergent synthesis pathways transforming the nitrile into high-value pharmaceutical intermediates.
Critical Quality Attributes (CQA)
For pharmaceutical use, strict control of the following impurities is mandatory:
-
Benzyl Chloride Residue: Must be
due to potential genotoxicity (alkylating agent). -
Cyanide Content: Free cyanide must be non-detectable.
-
Enantiomeric Excess (ee): If starting from chiral lactonitrile, racemization can occur under highly basic conditions. The PTC method at controlled temperatures (
) minimizes this risk.-
Specification:
ee for chiral grades.
-
Safety & Handling
-
Cyanide Hazard: While the nitrile itself is covalently bonded, metabolic or thermal decomposition can release HCN. Work in a well-ventilated hood with HCN detectors.
-
Lachrymator: Benzyl chloride is a potent lachrymator. Use full-face respirators during the charging phase.
-
Waste Disposal: Aqueous waste from the PTC reaction contains cyanide salts and must be treated with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal.
References
-
Makosza, M. (2000).[2] Phase-transfer catalysis.[3][4] A general green methodology in organic synthesis. Pure and Applied Chemistry. Link
-
Starks, C. M., Liotta, C. L., & Halpern, M. E. (1994).[4] Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.[4]
-
BenchChem. (2025).[5] Application Notes: 2-(Benzyloxy)propanenitrile and related intermediates. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: (S)-2-(Benzyloxy)propanal. Link
-
Vertex AI Search. (2025). Synthesis of tetrahydrofuran antifungals via benzyloxy intermediates.
Sources
Methodological & Application
Application Note & Protocol: Synthesis of 2-(Benzyloxy)propanenitrile from Lactonitrile
Abstract
This document provides a comprehensive guide for the synthesis of 2-(benzyloxy)propanenitrile, a valuable intermediate in organic synthesis, particularly for the development of pharmaceutical compounds and other fine chemicals.[1] The protocol details the benzylation of lactonitrile via a Williamson ether synthesis, a robust and widely applicable method for ether formation.[2][3][4][5] This application note is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure a successful and reproducible synthesis.
Introduction and Mechanistic Overview
The conversion of lactonitrile to 2-(benzyloxy)propanenitrile involves the protection of the secondary hydroxyl group as a benzyl ether. This transformation is critical as it masks the reactive hydroxyl group, allowing for subsequent chemical modifications at other positions of the molecule. The nitrile functionality itself is a versatile synthetic handle, capable of being hydrolyzed to a carboxylic acid or reduced to a primary amine.[6]
The core of this synthesis is the Williamson ether synthesis , an SN2 reaction that is a cornerstone of organic chemistry for forming both symmetrical and unsymmetrical ethers.[2][3][4] The mechanism involves two key steps:
-
Deprotonation: The hydroxyl group of lactonitrile, a weak acid, is deprotonated by a strong base (e.g., sodium hydride, sodium tert-amylate) to form a more nucleophilic alkoxide ion.[2][7]
-
Nucleophilic Substitution (SN2): The resulting lactonitrile alkoxide attacks the electrophilic benzylic carbon of benzyl bromide. This concerted, single-step reaction involves the backside attack of the nucleophile, leading to the displacement of the bromide leaving group and the formation of the C-O ether bond.[3][4]
The choice of a primary halide like benzyl bromide is crucial for maximizing the yield of the ether product, as secondary or tertiary halides would favor an E2 elimination side reaction.[2][4]
Reaction Scheme
Caption: Williamson ether synthesis of 2-(benzyloxy)propanenitrile.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving hazardous reagents must be performed in a certified chemical fume hood.
Materials and Reagents
| Reagent/Material | CAS Number | Recommended Purity | Supplier Example | Notes |
| DL-Lactonitrile | 78-97-7 | ≥97% | Sigma-Aldrich | Stabilized with ~1% phosphoric acid. Highly Toxic. |
| Benzyl Bromide | 100-39-0 | ≥98% | Fisher Scientific | Lachrymator and corrosive.[8] Store under inert gas. |
| Sodium Hydride (NaH) | 7646-69-7 | 60% dispersion in mineral oil | Acros Organics | Flammable solid, reacts violently with water. |
| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous, ≥99.9% | J&K Scientific | Use freshly distilled or from a solvent purification system. |
| Diethyl Ether | 60-29-7 | Anhydrous | --- | For extraction. |
| Saturated NH₄Cl (aq) | 12125-02-9 | --- | --- | For quenching the reaction. |
| Brine (Saturated NaCl) | 7647-14-5 | --- | --- | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | --- | --- | For drying organic layers. |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser with nitrogen/argon inlet
-
Addition funnel (125 mL)
-
Ice-water bath
-
Heating mantle with temperature controller
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Assemble the three-necked flask with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and an addition funnel. Ensure all glassware is oven-dried to prevent moisture from quenching the sodium hydride.
-
To the flask, add sodium hydride (60% dispersion in oil, 4.4 g, 110 mmol, 1.1 eq).
-
Add 80 mL of anhydrous THF to the flask. Begin stirring the suspension.
-
-
Formation of the Alkoxide:
-
In a separate beaker, dissolve lactonitrile (7.11 g, 100 mmol, 1.0 eq) in 20 mL of anhydrous THF.
-
Transfer this solution to the addition funnel.
-
Cool the stirred NaH/THF suspension in the reaction flask to 0 °C using an ice-water bath.
-
Add the lactonitrile solution dropwise from the addition funnel to the NaH suspension over 30 minutes. Causality: This slow, cooled addition is critical to manage the exothermic reaction and the evolution of hydrogen gas as the alkoxide is formed.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
-
Benzylation (SN2 Reaction):
-
Dissolve benzyl bromide (18.8 g, 110 mmol, 1.1 eq) in 20 mL of anhydrous THF and add it to the addition funnel.
-
Re-cool the reaction mixture to 0 °C.
-
Add the benzyl bromide solution dropwise to the reaction mixture over 30 minutes. Causality: This maintains control over the exothermic SN2 reaction, preventing potential side reactions.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to reflux (approx. 66 °C for THF) and maintain for 4-6 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress using TLC (e.g., with a 4:1 Hexanes:Ethyl Acetate eluent). The disappearance of the lactonitrile spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
Work-up and Purification
-
Quenching:
-
After the reaction is complete (as determined by TLC), cool the flask to 0 °C in an ice bath.
-
Slowly and carefully add 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to quench any unreacted sodium hydride. Caution: This is an exothermic process and will evolve hydrogen gas. Add dropwise initially.
-
-
Extraction:
-
Transfer the mixture to a 500 mL separatory funnel.
-
Add 100 mL of diethyl ether and shake vigorously. Allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.
-
Combine all organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic layer with 50 mL of water, followed by 50 mL of brine (saturated NaCl solution). Causality: Washing with water removes water-soluble impurities like salts, and the brine wash helps to pre-dry the organic layer, improving the efficiency of the drying agent.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator.
-
-
Final Purification:
-
The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield 2-(benzyloxy)propanenitrile as a clear, colorless to pale yellow oil.
-
Data and Characterization
Quantitative Summary
| Parameter | Value |
| Lactonitrile (moles) | 100 mmol |
| Benzyl Bromide (equiv.) | 1.1 |
| Sodium Hydride (equiv.) | 1.1 |
| Solvent (THF) Volume | 120 mL |
| Reaction Temperature | Reflux (~66 °C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 75-85% |
Product Characterization Data
| Analysis | Expected Result for 2-(Benzyloxy)propanenitrile |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.30 (m, 5H, Ar-H), 4.75 (d, 1H, J=12 Hz, O-CH-Ph), 4.55 (d, 1H, J=12 Hz, O-CH-Ph), 4.15 (q, 1H, J=7 Hz, CH-CN), 1.60 (d, 3H, J=7 Hz, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 136.5, 128.8, 128.5, 128.2, 118.5 (CN), 72.0 (O-CH₂), 68.0 (CH-CN), 18.5 (CH₃) |
| FT-IR (neat, cm⁻¹) | ~3030 (Ar C-H), ~2980 (Aliphatic C-H), ~2245 (C≡N stretch), ~1100 (C-O stretch) |
| MS (ESI) | m/z calculated for C₁₀H₁₁NO [M+H]⁺: 162.0919, found 162.0915 |
Safety Precautions
This synthesis involves highly hazardous materials and must be conducted with strict adherence to safety protocols.
-
Lactonitrile: Extremely toxic by inhalation, ingestion, and skin contact. It is unstable and can decompose to release highly toxic hydrogen cyanide gas.[9] Always handle in a well-ventilated fume hood. A cyanide antidote kit should be readily available.
-
Benzyl Bromide: A potent lachrymator (causes severe tearing) and is corrosive to skin and eyes.[8][10][11] It is also a suspected carcinogen. Handle with extreme care, using heavy-duty gloves, a lab coat, and chemical splash goggles with a face shield.[10][12]
-
Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. Never allow it to come into contact with water or other protic solvents except during a controlled quench procedure. Handle the oil dispersion in an inert atmosphere if possible.
-
General: Wear appropriate Personal Protective Equipment (PPE) at all times.[8][11] An emergency shower and eyewash station should be accessible.[10][12]
Workflow Visualization
Caption: Step-by-step workflow for the synthesis of 2-(benzyloxy)propanenitrile.
References
-
Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. National Institutes of Health.[Link]
- CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof.
-
Williamson Ether Synthesis. J&K Scientific LLC.[Link]
- US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.
-
The Williamson Ether Synthesis. Master Organic Chemistry.[Link]
-
BENZYL BROMIDE HAZARD SUMMARY. New Jersey Department of Health.[Link]
-
Lactonitrile | C3H5NO | CID 6572. PubChem, National Institutes of Health.[Link]
-
14.3: The Williamson Ether Synthesis. Chemistry LibreTexts.[Link]
-
Williamson Ether Synthesis. YouTube.[Link]
Sources
- 1. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Lactonitrile | C3H5NO | CID 6572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nj.gov [nj.gov]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. synquestlabs.com [synquestlabs.com]
Application Note: 2-(Benzyloxy)propanenitrile in Asymmetric Strecker Variations
This Application Note is structured to provide a rigorous, mechanism-driven guide for the use of 2-(Benzyloxy)propanenitrile (also known as
Its primary utility lies in "Interrupted" or "Oxygen" Strecker variations , where the nitrogen nucleophile is replaced or introduced at a later stage, allowing for the synthesis of enantiopure
Part 1: Executive Summary & Mechanistic Logic
The "Oxygen-Strecker" Paradigm
The classical Strecker synthesis involves the condensation of an aldehyde, an amine, and cyanide to form an
Unlike the labile cyanohydrin, the
- -Alkylation: Deprotonation of the methine proton to install quaternary stereocenters (impossible with unprotected cyanohydrins due to retro-cyanation).
-
Chiral Pool Manipulation: Utilizing the fixed chirality of (S)- or (R)-lactate (from which the compound is easily derived) to bypass the difficult asymmetric induction step of a standard Strecker reaction.
-
Divergent Synthesis: Accessing both
-hydroxy acids (depsides) and -amino acids (via Ritter-type displacements or intermediate sulfonates).
Chemical Profile[1][2][3][4]
-
Compound: 2-(Benzyloxy)propanenitrile
-
Formula:
-
Structure:
-
Role: Masked acyl anion equivalent; Chiral alanine/lactic acid precursor.
-
Key Reactivity: The
-proton is acidic ( in DMSO), allowing lithiation and alkylation without self-condensation.
Part 2: Experimental Protocols
Protocol A: Synthesis of 2-(Benzyloxy)propanenitrile (The "O-Strecker" Approach)
Context: This protocol describes the synthesis starting from acetaldehyde (Strecker approach) or ethyl lactate (Chiral Pool approach). The Chiral Pool method is preferred for high enantiopurity.
Method: Benzylation of Lactonitrile (derived from Ethyl Lactate).
Reagents:
-
(S)-(-)-Ethyl Lactate (or derived Lactamide/Lactonitrile)
-
Benzyl Bromide (
) -
Sodium Hydride (
, 60% dispersion) or Silver Oxide ( ) -
Solvent: DMF (anhydrous) or THF/DMF mix.
Step-by-Step Workflow:
-
Preparation of Lactonitrile:
-
Note: If starting from ethyl lactate, convert to amide (
) then dehydrate ( /Pyridine) to obtain lactonitrile. -
Direct Route: Dissolve (S)-Lactonitrile (10 mmol) in anhydrous DMF (20 mL) under Argon. Cool to 0°C.
-
-
Deprotonation/Protection:
-
Add
(1.1 equiv, 11 mmol) portion-wise. Caution: gas evolution. -
Stir at 0°C for 30 mins until evolution ceases. The solution will turn yellow/orange (alkoxide formation).
-
Add Benzyl Bromide (1.2 equiv, 12 mmol) dropwise via syringe.
-
Add TBAI (tetrabutylammonium iodide, 5 mol%) to catalyze the substitution.
-
-
Reaction & Workup:
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Quench: Carefully pour mixture into ice-cold saturated
solution. -
Extraction: Extract with
(3 x 50 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF. -
Purification: Dry over
, concentrate, and purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Yield Target: 85-92%
Data Check:
Protocol B: -Alkylation (Creating Quaternary Centers)
Context: This is the "Variation" where the Strecker intermediate is modified to create quaternary amino acid or hydroxy acid precursors.
Concept: The
Reagents:
-
2-(Benzyloxy)propanenitrile (1.0 equiv)
-
LDA (Lithium Diisopropylamide, 1.1 equiv)
-
Alkyl Halide (e.g., Methyl Iodide, Allyl Bromide) (1.2 equiv)
-
Solvent: THF (anhydrous), -78°C.
Step-by-Step Workflow:
-
Lithiation:
-
Cool a solution of LDA (freshly prepared or commercial) in THF to -78°C.
-
Add 2-(Benzyloxy)propanenitrile (dissolved in THF) dropwise over 15 mins.
-
Stir at -78°C for 45 mins. The solution may turn deep yellow.
-
-
Alkylation:
-
Add the electrophile (Alkyl Halide) dropwise.
-
Critical: Add HMPA or DMPU (2-3 equiv) if the electrophile is unreactive (e.g., bulky halides).
-
Stir at -78°C for 2 hours, then slowly warm to -20°C.
-
-
Termination:
-
Quench with saturated
. -
Standard extraction workup (EtOAc).
-
Purify via column chromatography.
-
Result: 2-Alkyl-2-(benzyloxy)propanenitrile (Quaternary Center).
Protocol C: Hydrolysis to -Hydroxy Acids (The Depside Route)
Context: Converting the nitrile to the carboxylic acid. This is the "O-analog" of the final Strecker hydrolysis.
Method: Acidic Hydrolysis.[1][2]
-
Dissolve the nitrile in concentrated
(37%) and Glacial Acetic Acid (1:1 ratio). -
Heat to reflux (approx. 100°C) for 4–12 hours.
-
Note: The Benzyl ether is generally stable to these conditions, but prolonged reflux in HBr/HOAc will cleave it. Use HCl to retain the benzyl group.
-
-
Cool, dilute with water, and extract with DCM.
-
Product: 2-(Benzyloxy)propanoic acid.
Part 3: Visualization & Data
Comparative Analysis: Standard vs. Oxygen Strecker
| Feature | Standard Strecker Synthesis | Oxygen Strecker (This Protocol) |
| Nucleophile | Amine ( | Alcohol ( |
| Intermediate | ||
| Difficult (requires specific protecting groups) | Facile (via LDA/LiHMDS) | |
| Final Product | ||
| Chirality source | Chiral Amine Auxiliary or Catalyst | Chiral Pool (Lactate) or Catalyst |
Reaction Pathway Diagram
Caption: Figure 1: Divergent pathways using 2-(Benzyloxy)propanenitrile as a stable Strecker intermediate for quaternary center generation.
Part 4: Critical Troubleshooting & Safety
-
Cyanide Safety: While 2-(Benzyloxy)propanenitrile contains a nitrile group, it does not release HCN readily under neutral conditions. However, under strong reductive conditions or thermal decomposition, cyanide release is possible. Always work in a well-ventilated hood.
-
Racemization:
-
The
-proton is acidic. If utilizing chiral starting material ((S)-Lactonitrile), avoid prolonged exposure to weak bases at room temperature. -
During alkylation (Protocol B), ensure the temperature remains below -70°C during deprotonation to minimize racemization of the anion before the electrophile is added.
-
-
Hydrolysis:
-
If the goal is the amide rather than the acid, use
(oxidative hydrolysis) instead of acid reflux. This preserves the benzyl ether more effectively.
-
References
-
Strecker Synthesis Overview
-
Cyanohydrin Protection & Alkylation (Bruylants/Umpolung Context)
- Synthesis of (R)-2-benzyloxy propionic acid and intermediate thereof.
-
General Nitrile Chemistry
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 5. researchgate.net [researchgate.net]
- 6. Bruylants reaction - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Hydrolysis of 2-(Benzyloxy)propanenitrile
Welcome to the technical support center for the stereoselective hydrolysis of 2-(benzyloxy)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of this specific transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve your desired 2-(benzyloxy)propanoic acid product with high enantiomeric purity.
Introduction: The Challenge of Retaining Chirality
The hydrolysis of 2-(benzyloxy)propanenitrile presents a significant stereochemical challenge. The chiral center, located at the α-position to the nitrile group, is susceptible to racemization under typical hydrolysis conditions. Both strong acidic and basic environments, often used to drive the reaction to completion, can facilitate the loss of stereochemical integrity. This guide will delve into the mechanisms of racemization and provide practical, field-proven strategies to mitigate this issue, ensuring the stereochemical purity of your final product.
Troubleshooting Guide
This section addresses common issues encountered during the hydrolysis of 2-(benzyloxy)propanenitrile.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Significant Racemization or Complete Loss of Stereochemistry | Harsh Reaction Conditions: High temperatures and/or the use of strong acids (e.g., concentrated HCl, H₂SO₄) or strong bases (e.g., NaOH, KOH) can lead to deprotonation at the α-carbon, forming a planar, achiral enolate-like intermediate that can be protonated from either face, leading to a racemic mixture.[1][2] | 1. Employ Milder Chemical Methods: - Acid-Catalyzed: Use milder acidic conditions, such as aqueous solutions of weaker acids (e.g., acetic acid) or perform the reaction at lower temperatures for a longer duration.[3] - Base-Catalyzed: Utilize weaker bases (e.g., K₂CO₃ in aqueous alcohol) or carefully control the stoichiometry of a stronger base at low temperatures.2. Switch to Enzymatic Hydrolysis: - Utilize a nitrilase enzyme. These enzymes operate under mild, physiological conditions (neutral pH, room temperature) and are often highly stereoselective, directly converting the nitrile to the carboxylic acid without racemization.[4][5] |
| Low Yield of Carboxylic Acid | Incomplete Hydrolysis: The reaction may not have gone to completion due to insufficiently forcing conditions or short reaction times. The amide intermediate may be the major product.[3][6] | 1. Optimize Reaction Time and Temperature: - For chemical hydrolysis, incrementally increase the reaction time or temperature while monitoring the reaction progress by TLC or HPLC. Be mindful that more forcing conditions can increase the risk of racemization.2. Ensure Efficient Hydrolysis of the Amide Intermediate: - In a two-step hydrolysis, ensure the conditions for the second step (amide to carboxylic acid) are adequate.[1][2]3. Check Enzyme Activity (for Enzymatic Hydrolysis): - Ensure the enzyme is active and the reaction conditions (pH, temperature, co-solvents) are optimal for the specific nitrilase used.[7] |
| Formation of Side Products | Side Reactions Under Harsh Conditions: Strong acids or bases can catalyze side reactions, such as elimination or cleavage of the benzyl ether protecting group. | 1. Milder Conditions: As with preventing racemization, employing milder reaction conditions will also minimize side product formation.2. Alternative Hydrolysis Methods: - Pinner Reaction: This two-step method involves the formation of an intermediate imidate salt under anhydrous acidic conditions, followed by hydrolysis to the ester, which can then be saponified to the carboxylic acid under mild basic conditions. This can avoid the harsh conditions of direct nitrile hydrolysis.[8][9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during the hydrolysis of 2-(benzyloxy)propanenitrile?
A1: The primary mechanism of racemization depends on the reaction conditions:
-
Under Basic Conditions: A strong base can abstract the acidic proton at the α-position to the nitrile group. This deprotonation forms a planar, resonance-stabilized carbanion (an enolate-like intermediate). Subsequent protonation of this achiral intermediate by a proton source (like water) can occur from either face with equal probability, leading to a racemic mixture of the starting nitrile or the product carboxylic acid.
-
Under Acidic Conditions: While less common for this specific substrate, strong acidic conditions and high temperatures can promote the formation of an intermediate with a transient carbocationic character at the chiral center, which can then lead to loss of stereochemical information.
Q2: Which is generally preferred for preserving chirality: acidic or basic hydrolysis?
A2: Neither strong acid nor strong base-catalyzed hydrolysis is ideal for preserving the chirality of 2-(benzyloxy)propanenitrile due to the risk of racemization.[1][2] However, if a chemical method must be used, carefully controlled, mild basic hydrolysis at low temperatures may offer a slightly better chance of retaining stereochemistry compared to harsh acidic conditions, which can also lead to cleavage of the benzyl ether. The most highly recommended approach to guarantee stereochemical integrity is enzymatic hydrolysis.[4][5]
Q3: How does enzymatic hydrolysis prevent racemization?
A3: Enzymatic hydrolysis, specifically using a nitrilase, is a powerful method for stereoselective synthesis.[4] Nitrilases are enzymes that catalyze the direct conversion of a nitrile to a carboxylic acid and ammonia.[11] The key advantages are:
-
Mild Reaction Conditions: Enzymes operate under physiological conditions (neutral pH, ambient temperature), which do not promote chemical racemization.
-
Stereospecificity: The active site of the enzyme is chiral and will often selectively bind to and transform only one enantiomer of a racemic nitrile, or will process a single enantiomer without affecting its stereocenter. This results in a highly enantiomerically enriched product.
Q4: Can I stop the hydrolysis at the amide stage without racemization?
A4: Isolating the intermediate amide without racemization can be challenging. The conditions required to hydrolyze the nitrile to the amide can often be sufficient to initiate racemization.[1] If the chiral amide is the desired product, enzymatic hydrolysis using a nitrile hydratase, which specifically catalyzes the hydration of nitriles to amides, would be the preferred method.[12]
Q5: What is the Pinner reaction, and can it be used to avoid racemization?
A5: The Pinner reaction is a two-step process for converting nitriles to esters.[8][9][10]
-
The nitrile reacts with an alcohol in the presence of a strong acid (typically anhydrous HCl) to form an imidate salt (Pinner salt).
-
The Pinner salt is then hydrolyzed with water to yield an ester. This ester can subsequently be saponified to the carboxylic acid under mild basic conditions.
This method can be advantageous for preventing racemization because the initial formation of the Pinner salt under anhydrous conditions may not affect the chiral center. The subsequent hydrolysis steps can often be carried out under milder conditions than direct nitrile hydrolysis.[9][13]
Visualizing the Pathways
To better understand the chemical transformations and decision-making process, the following diagrams illustrate the key pathways.
Figure 2: Decision tree for selecting a hydrolysis method.
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis using a Nitrilase (Recommended)
This protocol provides a general framework for using a commercially available or lab-prepared nitrilase. Optimization for your specific enzyme is recommended.
Materials:
-
(R)- or (S)-2-(Benzyloxy)propanenitrile
-
Nitrilase (e.g., from Alcaligenes faecalis) [5]* Potassium phosphate buffer (50 mM, pH 7.0)
-
Ethyl acetate
-
1 M HCl
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Enzyme Solution Preparation: Prepare a solution or suspension of the nitrilase in the potassium phosphate buffer according to the manufacturer's instructions or your lab's protocol.
-
Reaction Setup: In a temperature-controlled reaction vessel, combine the 2-(benzyloxy)propanenitrile (1 equivalent) with the nitrilase solution. The substrate concentration should be optimized, starting around 10-50 mM.
-
Reaction: Stir the mixture at room temperature (or the optimal temperature for the enzyme, typically 25-37 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC or TLC. The disappearance of the starting nitrile and the appearance of the carboxylic acid product should be observed.
-
Workup:
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl. This will protonate the carboxylate product and help to denature the enzyme.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(benzyloxy)propanoic acid.
-
-
Purification: Purify the crude product by silica gel chromatography or recrystallization as needed.
-
Stereochemical Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or by converting the acid to a chiral derivative for NMR analysis.
Protocol 2: Mild Chemical Hydrolysis via the Pinner Reaction
This protocol offers a chemical alternative that aims to minimize racemization by avoiding direct, harsh hydrolysis.
Part A: Formation of the Imidate Salt (Pinner Salt) Materials:
-
(R)- or (S)-2-(Benzyloxy)propanenitrile
-
Anhydrous ethanol
-
Anhydrous diethyl ether or dichloromethane
-
Hydrogen chloride (gas) or a solution of HCl in anhydrous solvent
Procedure:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: Dissolve 2-(benzyloxy)propanenitrile (1 equivalent) and anhydrous ethanol (1.1 equivalents) in anhydrous diethyl ether.
-
HCl Addition: Cool the solution to 0 °C in an ice bath. Bubble anhydrous HCl gas through the solution or add a saturated solution of HCl in anhydrous ether dropwise until the solution is saturated.
-
Pinner Salt Formation: Stir the reaction at 0 °C for several hours, or until a precipitate (the imidate hydrochloride salt) forms. The reaction can be monitored by IR spectroscopy for the disappearance of the nitrile peak (~2240 cm⁻¹).
-
Isolation (Optional but Recommended): If the salt precipitates, it can be isolated by filtration under an inert atmosphere, washed with cold anhydrous ether, and dried under vacuum.
Part B: Hydrolysis to the Ester and Saponification Materials:
-
Imidate hydrochloride salt from Part A
-
Water
-
Potassium carbonate (K₂CO₃) or Lithium hydroxide (LiOH)
-
Methanol or Ethanol/Water mixture
-
Diethyl ether
-
1 M HCl
Procedure:
-
Ester Formation: Dissolve the crude or isolated imidate salt in a mixture of water and a co-solvent like diethyl ether. Stir at room temperature until the hydrolysis to the ethyl ester is complete (monitor by TLC or GC-MS).
-
Extraction: Extract the ester into diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Saponification: Dissolve the crude ester in a mixture of methanol or ethanol and water. Add K₂CO₃ or LiOH (1.5 equivalents) and stir at room temperature until the saponification is complete (monitor by TLC).
-
Workup:
-
Remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the carboxylic acid product with ethyl acetate or dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification and Analysis: Purify and analyze the product as described in Protocol 1.
References
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]
-
Sciforum. (2022). Сu-catalyzed Pinner reaction of acetonitrile with alcohols. Retrieved from [Link]
- Kato, Y., Fukuda, Y., & Asano, Y. (1996). Stereochemistry of Enzymatic Hydrolysis of Nitriles. CHIMIA, 50(9), 434-436.
- Versari, A., Ménard, R., & Lortie, R. (2002). Enzymatic hydrolysis of nitriles by an engineered nitrile hydratase (papain Gln19Glu) in aqueous-organic media. Biotechnology and Bioengineering, 79(1), 9-14.
- Gong, J. S., Lu, Z. M., Li, H., Shi, J. S., & Xu, Z. H. (2021). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies.
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
- Singh, R., Sharma, R., & Tewari, N. (2021). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Current Biotechnology, 10(4), 275-289.
- Reddy, K. L., & Weiss, U. (2021). Stereoselective Desymmetrizations of Dinitriles to Synthesize Lactones. Tetrahedron Letters, 89, 153513.
-
Chemistry Steps. (n.d.). Nitriles to Esters. Retrieved from [Link]
- Maier, T. H., & Syldatk, C. (2001). Hydrolysis of benzonitrile by the purified nitrilase from Synechocystis sp. strain PCC6803 in the presence of different concentrations of various organic solvents. Applied and Environmental Microbiology, 67(7), 2934–2939.
- BASF SE. (2019). Nitrilases with improved activity.
- Edward, J. T., & S. C. R. L. (1970). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Canadian Journal of Chemistry, 48(10), 1548-1555.
- Taillades, J., et al. (1998). Hydrolysis of nitriles using an immobilized nitrilase: applications to the synthesis of methionine hydroxy analogue derivatives. Tetrahedron: Asymmetry, 9(10), 1727-1737.
- Schareina, T., & Beller, M. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577.
- Brady, D., et al. (2004). Nitrile Converting Enzymes Involved in Natural and Synthetic Cascade Reactions.
- Schareina, T., & Beller, M. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. chimia.ch [chimia.ch]
- 5. Hydrolysis of nitriles using an immobilized nitrilase: applications to the synthesis of methionine hydroxy analogue derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
- 9. Stereoselective Desymmetrizations of Dinitriles to Synthesize Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 11. EP2627666B1 - Nitrilases with improved activity - Google Patents [patents.google.com]
- 12. Enzymatic hydrolysis of nitriles by an engineered nitrile hydratase (papain Gln19Glu) in aqueous-organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
Technical Support Center: Purification of 2-(Benzyloxy)propanenitrile
Welcome to the technical support center for common purification challenges in organic synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the efficient removal of benzyl bromide impurities from 2-(Benzyloxy)propanenitrile. This resource is designed for researchers, scientists, and drug development professionals who encounter this specific purification challenge.
Overview of the Challenge
In the synthesis of 2-(Benzyloxy)propanenitrile, benzyl bromide is a frequently used reagent for introducing the benzyl protecting group.[1][2] However, excess benzyl bromide from the reaction is a common impurity that must be removed. Benzyl bromide is a lachrymator and an irritant, and its electrophilic nature can interfere with subsequent synthetic steps.[3][4][5] The structural similarity and comparable polarities of benzyl bromide and the target product, 2-(Benzyloxy)propanenitrile, can make separation by standard techniques like column chromatography challenging.[6][7]
This guide outlines several effective strategies to overcome this purification hurdle, focusing on chemical quenching followed by extraction and chromatographic polishing.
Compound Properties Comparison
| Property | Benzyl Bromide | 2-(Benzyloxy)propanenitrile | Rationale for Separation Difficulty |
| Molecular Weight | 171.04 g/mol [2] | ~175.22 g/mol (calculated) | Similar molecular weights can lead to close boiling points. |
| Boiling Point | ~198-201 °C[2][8] | No data available, but expected to be higher | While likely different, distillation requires a significant temperature differential for efficient separation and may not be suitable for thermally sensitive compounds.[9] |
| Polarity | Moderately polar | Moderately polar | The ether and nitrile functionalities in the product result in a polarity that can be similar to the benzyl bromide starting material, leading to overlapping spots on TLC and co-elution during chromatography.[6] |
| Solubility | Miscible with common organic solvents (ether, benzene, ethanol).[10] | Expected to be soluble in common organic solvents. | Both compounds will reside in the organic phase during a standard workup. |
Frequently Asked Questions (FAQs)
Q1: Why is my TLC showing overlapping spots for my product and benzyl bromide?
This is a common issue due to their similar polarities.[6] Benzyl bromide, despite being a halide, is not exceptionally polar. The 2-(Benzyloxy)propanenitrile product, with its ether linkage and nitrile group, also exhibits moderate polarity. This often results in very close Rf values on a silica gel TLC plate, making it difficult to resolve the two spots with standard solvent systems like ethyl acetate/hexanes.
Q2: Can I remove benzyl bromide simply by washing the organic layer with water or brine?
No, this is generally ineffective. Benzyl bromide is not sufficiently soluble in water to be removed through a simple aqueous wash.[3][4] Both the impurity and your product will preferentially remain in the organic layer.
Q3: Is distillation a viable method for removing benzyl bromide?
While benzyl bromide has a defined boiling point of approximately 198-199 °C, distillation is often not the preferred method on a lab scale for this specific separation.[8][9] It can be difficult to achieve a clean separation without a significant difference in boiling points. Furthermore, the desired product may not be thermally stable at the temperatures required for vacuum distillation.
Q4: I've tried column chromatography directly, but the benzyl bromide co-elutes with my product. What can I do?
This is a frequent outcome. The most effective solution is to transform the benzyl bromide into a compound with vastly different properties before attempting chromatography. This is the principle behind chemical quenching.[11]
Q5: What are "scavenger resins" and are they useful here?
Scavenger resins are functionalized polymers designed to react with and "scavenge" specific types of molecules from a solution.[12][13] For an electrophile like benzyl bromide, a nucleophilic resin (e.g., an amine-functionalized polymer like ISOLUTE Si-Trisamine) can be very effective.[14] The resin is added to the crude reaction mixture, stirred, and then simply filtered off, taking the bound benzyl bromide with it. This can be a very clean and efficient method.
Troubleshooting and Purification Strategy
The most robust and widely recommended strategy involves a two-stage approach: first, chemically quench the unreacted benzyl bromide, and second, purify the resulting mixture via extraction and/or column chromatography.
Logical Workflow for Purification
Caption: Purification workflow for removing benzyl bromide.
Causality Behind the Strategy
The core principle is to exploit the high reactivity of benzyl bromide as an electrophile.[5] By introducing a nucleophile, we can convert the moderately polar, organic-soluble benzyl bromide into a highly polar, water-soluble salt or a much more polar adduct. This new compound is then easily separated from the desired, less polar product.
-
Chemical Quenching: Adding a nucleophilic amine, such as triethylamine (TEA), to the crude reaction mixture results in an SN2 reaction with the excess benzyl bromide.[11][15] This forms benzyltriethylammonium bromide, a quaternary ammonium salt.
-
Liquid-Liquid Extraction: This newly formed salt is highly ionic and therefore readily soluble in an aqueous phase, while the desired 2-(Benzyloxy)propanenitrile remains in the organic solvent.[11][16] A simple extraction can then effectively partition the two compounds into different layers.
-
Column Chromatography: After the bulk of the impurity has been removed by quenching and extraction, a final polishing step via silica gel chromatography can be used to remove any remaining trace impurities, yielding a highly pure product.[17]
Detailed Experimental Protocols
Safety First: Benzyl bromide is a potent lachrymator and irritant.[18] Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19]
Protocol 1: Chemical Quenching with Triethylamine (TEA) and Extraction
This is the recommended primary method for removing significant amounts of benzyl bromide.
Reagents & Equipment:
-
Crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Triethylamine (TEA)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Step-by-Step Procedure:
-
Dissolution: Ensure your crude product is fully dissolved in a suitable organic solvent like ethyl acetate.
-
Quenching: To the stirred solution at room temperature, add triethylamine (approximately 2-3 equivalents relative to the estimated excess of benzyl bromide).
-
Reaction Monitoring: Stir the mixture for 30-60 minutes. You can monitor the disappearance of the benzyl bromide spot by TLC. A white precipitate (benzyltriethylammonium bromide) may form during this time.
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.
-
Aqueous Wash: Add an equal volume of deionized water and shake vigorously. Allow the layers to separate. The organic layer (typically the top layer, but always check solvent densities) contains your product, while the aqueous layer contains the ammonium salt. Drain the aqueous layer.
-
Repeat Wash: Wash the organic layer again with water, followed by a wash with brine to aid in breaking up any emulsions and removing residual water.
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product, now largely free of benzyl bromide.
Protocol 2: Purification by Column Chromatography
This protocol is best used after the chemical quench or if you are dealing with only trace amounts of benzyl bromide impurity.
Reagents & Equipment:
-
Crude product from Protocol 1
-
Silica gel (230-400 mesh)
-
Eluent: A non-polar/polar solvent system (e.g., Hexanes/Ethyl Acetate)
-
Chromatography column
-
TLC plates and visualization method (UV lamp)
-
Collection tubes
Step-by-Step Procedure:
-
TLC Analysis: Determine an appropriate eluent system by TLC that gives your product an Rf value of approximately 0.2-0.4. Benzyl bromide is relatively non-polar and will have a high Rf, often running near the solvent front in many systems.[7][11] A typical starting point could be 10-20% Ethyl Acetate in Hexanes.
-
Column Packing: Pack a chromatography column with silica gel using your chosen eluent system.
-
Loading the Sample: Dissolve your crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane if needed, then adsorb onto a small amount of silica). Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with your solvent system. Since benzyl bromide is less polar, it will elute from the column first.[11]
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions that contain your pure product.
-
Concentration: Concentrate the pure fractions using a rotary evaporator to yield the final, purified 2-(Benzyloxy)propanenitrile.
References
-
Inchem.org. ICSC 1225 - BENZYL BROMIDE.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7498, Benzyl bromide.[Link]
-
Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?[Link]
-
ResearchGate. Removing Benzyl bromide.[Link]
-
ResearchGate. How does one separate Benzyl bromide from the reaction mixture?[Link]
-
Wikipedia. Benzyl bromide.[Link]
- Google Patents.
-
Reddit. separating benzyl bromide and product spots on tlc : r/chemhelp.[Link]
-
Reddit. separating benzyl bromide : r/chemistry.[Link]
-
The Royal Society of Chemistry. Supplementary Information for: [Article Title].[Link]
-
ResearchGate. High-loading scavenger resins for combinatorial chemistry.[Link]
-
Scribd. Preparation and Purification of An Alkyl Halide.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7498, Benzyl bromide (see Section 9.7, Exposure Control and Personal Protection).[Link]
-
Sciencemadness.org. Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice![Link]
-
University of Pittsburgh. Strategies in Organic Synthesis.[Link]
-
YouTube. Chemistry Practical Techniques: Solvent Extraction.[Link]
-
Biotage. Metal scavengers for organic purification.[Link]
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- 4. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 19. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Amide Byproduct in Nitrile Hydrolysis
Welcome to the technical support center for nitrile hydrolysis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the conversion of nitriles to carboxylic acids while minimizing the formation of the common amide byproduct. Here, we will delve into the mechanistic underpinnings of this reaction, troubleshoot common experimental issues, and provide detailed protocols to enhance the selectivity and yield of your desired carboxylic acid product.
Frequently Asked Questions (FAQs)
Q1: Why is an amide byproduct forming during my nitrile hydrolysis?
The hydrolysis of a nitrile to a carboxylic acid is not a single-step reaction. It proceeds through an amide intermediate.[1][2][3][4] Under both acidic and basic conditions, the nitrile is first converted to an amide, which is then subsequently hydrolyzed to the carboxylic acid.[1][2][3] The formation of a significant amount of amide byproduct indicates that the second step of the reaction—the hydrolysis of the amide to the carboxylic acid—is incomplete. This can be due to several factors, including reaction conditions that are not harsh enough to drive the reaction to completion, or the inherent stability of the intermediate amide.[5][6]
Q2: What is the fundamental mechanism of nitrile hydrolysis?
Understanding the reaction mechanism is crucial for troubleshooting. The process differs slightly between acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis : The reaction begins with the protonation of the nitrile nitrogen. This activation step increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water.[7][8][9][10] Following a series of proton transfers and tautomerization, an amide intermediate is formed.[1][7] This amide is then further hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium ion.[2]
-
Base-Catalyzed Hydrolysis : In the presence of a strong base, a hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[8][11] Subsequent protonation by water forms an imidic acid, which then tautomerizes to the amide intermediate.[1][8] This amide is then further hydrolyzed by the base to form a carboxylate salt and ammonia.[3] Acidification in a separate workup step is then required to obtain the final carboxylic acid product.[3]
Q3: Is it possible to completely stop the reaction at the amide stage?
While challenging, it is possible to favor the formation of the amide and isolate it as the primary product. Generally, nitriles are more difficult to hydrolyze than their corresponding amides.[5] Therefore, harsh conditions, such as high temperatures and strong acid or base concentrations, are typically required to drive the reaction to the carboxylic acid.[3][6][12] By employing milder reaction conditions, such as lower temperatures, it is sometimes possible to stop the hydrolysis at the amide intermediate.[5][6] However, achieving high selectivity for the amide can be difficult and often requires careful optimization of the reaction parameters.[5]
Q4: Are there alternative methods to traditional acid/base hydrolysis?
Yes, enzymatic hydrolysis offers a green and highly selective alternative.[13][14] Nitrilase enzymes can directly convert nitriles to their corresponding carboxylic acids and ammonia, often without the formation of a free amide intermediate.[15][16] This method can be particularly advantageous for sensitive substrates and for achieving high enantioselectivity in the synthesis of chiral carboxylic acids.[17] Another enzymatic pathway involves a two-step process utilizing a nitrile hydratase to form the amide, followed by an amidase to hydrolyze the amide to the carboxylic acid.[16]
Troubleshooting Guide
This section addresses specific issues you might encounter during your nitrile hydrolysis experiments and provides actionable solutions.
Issue 1: High Levels of Amide Byproduct Detected
Causality: The primary reason for accumulating the amide intermediate is that the rate of amide hydrolysis is significantly slower than the rate of nitrile hydration under the current reaction conditions. Amides are generally stable functional groups, and their hydrolysis can be sluggish.[18]
Troubleshooting Steps:
-
Increase Reaction Temperature: Both acid and base-catalyzed hydrolysis of amides are accelerated at higher temperatures.[12] If your current protocol is running at a moderate temperature, consider increasing it to reflux to drive the reaction to completion.
-
Increase Catalyst Concentration: A higher concentration of acid or base can increase the rate of amide hydrolysis. For acid catalysis, consider using a more concentrated acid solution. For base catalysis, ensure a sufficient molar excess of the hydroxide base is present.
-
Prolong Reaction Time: If increasing the temperature or catalyst concentration is not feasible due to substrate sensitivity, extending the reaction time can allow for the complete conversion of the amide to the carboxylic acid. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS) to determine the optimal reaction time.
-
Choice of Acid or Base: For acid-catalyzed hydrolysis, strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly used.[7][12] For base-catalyzed hydrolysis, strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typical choices.[12] Ensure the chosen catalyst is appropriate for your substrate and reaction conditions.
Issue 2: Incomplete Conversion of the Starting Nitrile
Causality: The nitrile group is relatively unreactive towards nucleophiles, especially weak ones like water.[11] Incomplete conversion suggests that the activation of the nitrile is insufficient under the chosen reaction conditions.
Troubleshooting Steps:
-
Ensure Adequate Activation:
-
Acid Catalysis: The concentration of the acid is critical for protonating the nitrile and activating it for nucleophilic attack.[8][9][11] If you are using a dilute acid, increasing its concentration may be necessary.
-
Base Catalysis: The nucleophilicity of the hydroxide ion is key. Ensure that the concentration of the base is sufficient to drive the initial attack on the nitrile.
-
-
Solvent Considerations: The choice of solvent can impact the solubility of the nitrile and the reagents, thereby affecting the reaction rate. For instance, using a co-solvent like ethanol with water can improve the solubility of organic nitriles in aqueous basic solutions.[12]
-
Check for Steric Hindrance: Nitriles with bulky substituents near the cyano group may exhibit slower reaction rates due to steric hindrance. In such cases, more forcing conditions (higher temperatures, longer reaction times) may be required.
Issue 3: Degradation of a Sensitive Substrate
Causality: The harsh conditions (high temperatures, strong acids or bases) typically required for complete nitrile hydrolysis can lead to the degradation of sensitive functional groups present in the substrate.[12]
Troubleshooting Steps:
-
Employ Milder Conditions: As a first step, try reducing the reaction temperature and monitoring the reaction closely. While this may lead to incomplete conversion or amide formation, it can help to establish a baseline for further optimization.
-
Consider Enzymatic Hydrolysis: For highly sensitive substrates, enzymatic hydrolysis using a nitrilase is an excellent alternative.[13][14] These enzymes operate under mild conditions (neutral pH, room temperature) and exhibit high selectivity, which can prevent the degradation of the starting material and unwanted side reactions.[13]
Experimental Protocols & Data
Table 1: General Conditions for Nitrile Hydrolysis
| Catalyst Type | Typical Reagents | Temperature Range | Key Considerations |
| Acid | HCl, H₂SO₄ | Room Temp. to Reflux | Can be slow at lower temperatures.[3] |
| Base | NaOH, KOH | Room Temp. to Reflux | Requires a final acidification step.[3] |
| Enzymatic | Nitrilase | 25-40 °C | Highly selective, mild conditions.[13] |
Protocol 1: Standard Acid-Catalyzed Hydrolysis
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitrile in a suitable volume of aqueous hydrochloric acid (e.g., 6M HCl).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Workup: After completion, allow the reaction to cool to room temperature. If the carboxylic acid precipitates, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Standard Base-Catalyzed Hydrolysis
-
Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the nitrile in a mixture of an alcohol (e.g., ethanol) and aqueous sodium hydroxide solution (e.g., 10% w/v).
-
Reaction: Heat the mixture to reflux. Ammonia gas may be evolved during the reaction.[4]
-
Workup: After the reaction is complete, cool the mixture and carefully acidify with a strong acid (e.g., concentrated HCl) until the pH is acidic. The carboxylic acid may precipitate upon acidification.
-
Purification: Collect the precipitated product by filtration or extract with an organic solvent. Further purification can be achieved by recrystallization or chromatography.
Visualizing the Reaction Pathway and Troubleshooting
Diagram 1: Competing Pathways in Nitrile Hydrolysis
This diagram illustrates the sequential nature of nitrile hydrolysis and highlights the point at which the amide byproduct can accumulate.
Caption: Nitrile hydrolysis proceeds via an amide intermediate.
Diagram 2: Troubleshooting Workflow for Amide Byproduct
This workflow provides a logical sequence of steps to address the issue of excessive amide formation.
Caption: A step-by-step guide to reducing amide byproduct.
References
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]
- Singh, R., et al. (2021). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Biochemical and Cellular Archives.
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
- Wang, J., et al. (2020). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Applied Microbiology and Biotechnology.
-
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]
-
Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link]
-
LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
-
Professor Dave Explains. (2023, February 9). Preparations and Reactions of Amides and Nitriles [Video]. YouTube. Retrieved from [Link]
-
LibreTexts. (2023, January 22). Conversion of nitriles to amides. Retrieved from [Link]
-
LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2011, February 17). Nitrile hydrolysis methods to get carboxylic acids. Retrieved from [Link]
-
ResearchGate. (2016, January 15). (PDF) Biocatalytic hydrolysis of nitriles. Retrieved from [Link]
-
ACS Publications. (2025, December 26). Engineering Nitrilase with Improved Enantioselectivity for Specific Hydrolysis and Hydration Reactions. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 13. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 14. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitrilase - Creative Enzymes [creative-enzymes.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 2-(Benzyloxy)propanenitrile
This technical guide addresses the purification of 2-(Benzyloxy)propanenitrile , a critical intermediate often synthesized via the O-benzylation of lactonitrile (2-hydroxypropanenitrile).
The primary purification challenge with this compound is not the nitrile stability, but the separation of the product from unreacted benzyl halides (e.g., benzyl bromide) and the hydrolysis byproducts (benzyl alcohol) . Both the product and these impurities share the benzyl chromophore (UV-active) and similar lipophilicity, leading to frequent co-elution.
Phase 1: Pre-Purification Diagnostics & Sample Preparation
Q1: I see multiple spots on my TLC that all glow under UV. How do I identify my product? Diagnostic: The benzyl group makes everything (Starting Material, Product, Byproducts) UV-active. You cannot rely on UV alone. Solution: Use a Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) stain.
-
Benzyl Bromide (BnBr): Strong UV, but stains poorly/slowly.
-
Benzyl Alcohol: Strong UV, stains very dark/fast.
-
2-(Benzyloxy)propanenitrile (Product): Strong UV, stains moderately (yellow/brown) with KMnO₄ due to the ether linkage and oxidizable benzylic position.
-
Lactonitrile: Weak UV (no aromatic ring), but stains clearly.
Q2: My crude mixture is an oil. Can I load it directly onto the silica? Protocol: Never load neat oils directly. It causes "channeling" and band broadening.
-
Dilution Method: Dissolve the oil in the minimum amount of Dichloromethane (DCM) or Toluene . Load this concentrated band.
-
Dry Loading (Recommended for >1g scale): Dissolve crude in DCM, add silica gel (1:1 w/w ratio with crude), and rotary evaporate to a free-flowing powder. Load this powder on top of the column.
Phase 2: The "Benzyl Bromide" Problem (Critical Troubleshooting)
Q3: The Benzyl Bromide impurity travels at the same Rf as my product. How do I separate them? Root Cause: Benzyl bromide (BnBr) and benzyl ethers have very similar polarity in standard Hexane/Ethyl Acetate systems. Expert Solution: The Chemical Scavenger Method Instead of fighting thermodynamics on the column, modify the impurity chemically before chromatography.
-
Reagent: Add Triethylamine (Et₃N) or N,N-Dimethylethylenediamine (1.5 equiv relative to remaining BnBr) to your crude reaction mixture.
-
Process: Stir for 30–60 minutes at room temperature.
-
Mechanism: The amine reacts with BnBr to form a quaternary ammonium salt (e.g., Benzyltriethylammonium bromide).
-
Result: The salt is highly polar (Rf = 0). It will stick to the baseline of your column, allowing your neutral nitrile product to elute pure.
Q4: Can I just use high vacuum to remove the Benzyl Bromide? Risk Assessment:
-
Benzyl Bromide BP: ~198°C.
-
2-(Benzyloxy)propanenitrile BP: >250°C (estimated).[1]
-
Verdict: While possible, it requires high heat (>60°C) and high vacuum (<1 mbar). This risks thermal decomposition of the nitrile or the ether linkage. The Chemical Scavenger Method (above) is safer and more effective.
Phase 3: Stationary Phase & Solvent System Design
Q5: Will the nitrile group hydrolyze on the silica gel? Analysis: Aliphatic nitriles are generally stable on neutral silica (pH ~6.5–7.0). However, highly acidic "activated" silica can catalyze hydrolysis to the primary amide. Preventative Protocol:
-
Neutralization: Pre-wash the silica column with 1% Triethylamine (Et₃N) in Hexanes.
-
Effect: This neutralizes acidic sites. Note: This is mandatory if you are using acid-sensitive protecting groups, but optional for simple nitriles.
Q6: What is the optimal solvent system? Recommendation: Avoid 100% DCM as it often co-elutes non-polar impurities. Use a Gradient Elution .
| Gradient Step | Solvent Ratio (Hexane : EtOAc) | Target Elution |
| Equilibration | 100 : 0 | Column conditioning |
| Flush | 95 : 5 | Elutes residual Benzyl Bromide (if not scavenged) |
| Product Elution | 90 : 10 to 80 : 20 | 2-(Benzyloxy)propanenitrile (Rf ~0.3–0.4) |
| Wash | 50 : 50 | Elutes Benzyl Alcohol / Lactonitrile |
Phase 4: Visualizing the Workflow
The following diagram illustrates the decision logic for purifying benzyl ethers contaminated with halides.
Caption: Logic flow for removing benzyl halide impurities before and during chromatography.
Phase 5: Post-Column Processing
Q7: I concentrated my fractions, but the NMR shows solvent peaks (Ethyl Acetate/Hexane) that won't go away. Issue: 2-(Benzyloxy)propanenitrile is a high-boiling oil. It traps solvent molecules in its viscous matrix. Solution:
-
Azeotrope: Add 5 mL of Dichloromethane (lower BP) to the oil and re-evaporate. The DCM helps carry off the heavier EtOAc molecules.
-
High Vac: Place the flask on a high-vacuum manifold (<1 mmHg) for at least 4 hours.
-
Verification: Check 1H NMR. The benzylic protons (CH₂-Ph) should appear as a singlet/AB quartet around 4.4–4.7 ppm . If you see multiplets or shifts, check for hydrolysis (amide formation).
References
-
Separation of Benzyl Halides from Benzyl Ethers
-
Protocol: "Purification of benzyl ethers contaminated with benzyl bromide."[2] Common Organic Chemistry Troubleshooting.
-
Source:
-
-
Nitrile Stability on Silica
-
General Physical Properties (Benzonitrile Analogs)
- Data: Boiling points and refractive indices for propionitrile deriv
-
Source:
Sources
troubleshooting low enantiomeric excess in 2-(Benzyloxy)propanenitrile synthesis
Topic: Troubleshooting Low Enantiomeric Excess in 2-(Benzyloxy)propanenitrile Synthesis
Technical Support Center: Chiral Synthesis Division
Subject: Resolving Racemization Issues in Alpha-Alkoxy Nitrile Synthesis Ticket Priority: High (Impacts downstream API stereopurity) Audience: Medicinal Chemists, Process Development Scientists[1]
Executive Summary: The "Silent Killer" of Chirality
If you are observing low enantiomeric excess (ee) (<80%) in the synthesis of 2-(benzyloxy)propanenitrile , you are likely fighting thermodynamics. The alpha-proton in this molecule is exceptionally labile due to the electron-withdrawing nitrile group, and the starting materials (lactonitrile) are chemically unstable under basic conditions.
The Bottom Line:
-
Stop using direct O-alkylation of lactonitrile with strong bases (NaH, KOH).[1] This is the primary cause of racemization.[1]
-
Switch to the Lactate-Imidate Route . This pathway protects the chiral center under acidic conditions before the nitrile is even formed.[1]
Diagnostic Troubleshooting (Q&A)
Scenario A: "I am alkylating (S)-Lactonitrile with Benzyl Bromide and NaH."
Q: Why is my product nearly racemic (50-60% ee)? A: You are triggering the Retro-Cyanohydrin Effect . Lactonitrile is not a stable static molecule; it exists in equilibrium with Acetaldehyde and Cyanide.[1]
-
Mechanism: Strong bases (NaH) deprotonate the hydroxyl group. While the alkoxide can attack Benzyl Bromide, it also collapses back to Acetaldehyde + Cyanide.[1] When these recombine, they do so non-stereoselectively, forming racemic lactonitrile in situ before alkylation occurs.[1]
-
Secondary Failure: The alpha-proton of the resulting nitrile is acidic (pKa ~25). Excess base will deprotonate the product, forming a planar ketenimine-like anion that reprotonates racemieally.[1]
Q: Can I save this route? A: Only partially. You can use Silver(I) Oxide (Ag₂O) as a mild base in non-polar solvents (DCM or Et₂O). Ag₂O promotes alkylation without generating a high concentration of free alkoxide, suppressing the retro-cyanohydrin pathway.[1] However, for >98% ee, this is unreliable on scale.[1]
Scenario B: "I am alkylating (S)-Ethyl Lactate with NaH/BnBr, then converting to nitrile."
Q: Ethyl lactate is stable.[1] Why is my ee still dropping (80-90% ee)? A: You are suffering from Enolate Erosion . While esters are more stable than nitriles, the alpha-proton of ethyl lactate is still acidic enough to be removed by NaH or KOtBu.[1] Once the enolate forms, the chiral center becomes planar (sp²).[1] Reprotonation results in racemization.[1]
-
The Fix: You must use Acid-Catalyzed Benzylation (see Protocol 1). By avoiding base entirely during the protection step, you lock in the stereochemistry.[1]
Scenario C: "I am dehydrating the amide, but the ee drops at the final step."
Q: My intermediate ether is 99% ee. Why is the final nitrile 90% ee? A: Thermal racemization during dehydration.[1] If you use high heat (SOCl₂ reflux) or strong bases during workup, the activated nitrile (which is now formed) becomes susceptible to alpha-deprotonation.
-
The Fix: Use a mild dehydration method like TFAA/Pyridine at 0°C or the Burgess Reagent .[1]
The High-Fidelity Workflow (Recommended)
To guarantee >98% ee, you must decouple the protection step from the nitrile formation .[1]
The Route: (S)-Ethyl Lactate
Visualizing the Solution
Caption: Comparison of the high-risk direct alkylation route vs. the recommended stepwise protection-dehydration pathway.
Detailed Protocols
Step 1: Acid-Catalyzed Benzylation (The Key to Chirality)
Avoids base-mediated enolization entirely.
-
Reagents: (S)-Ethyl Lactate (1.0 equiv), Benzyl 2,2,2-trichloroacetimidate (1.2 equiv), TMSOTf (0.05 equiv).[1]
-
Solvent: Cyclohexane/DCM (2:1).
-
Protocol:
-
Dissolve (S)-Ethyl Lactate in solvent under N₂.
-
Add Benzyl 2,2,2-trichloroacetimidate (commercially available or made from BnOH + Cl₃CCN).[1]
-
Cool to 0°C. Add TMSOTf dropwise.[1]
-
Stir at RT for 12 hours. White precipitate (trichloroacetamide) will form.
-
Filter off the solid.[1][2] Wash filtrate with NaHCO₃ (sat).
-
Concentrate to yield Ethyl (S)-2-(benzyloxy)propanoate .
-
Step 2: Ammonolysis
Converts Ester to Amide without touching the chiral center.[1]
-
Reagents: 7N Ammonia in Methanol.
-
Protocol:
-
Dissolve the ester from Step 1 in 7N NH₃/MeOH (10 vol).
-
Stir in a sealed pressure tube at RT for 24 hours.
-
Concentrate to dryness.[1] Recrystallize if necessary (usually solid).
-
Result:(S)-2-(Benzyloxy)propanamide .
-
Step 3: Mild Dehydration
Converts Amide to Nitrile under non-epimerizing conditions.[1]
-
Reagents: Trifluoroacetic Anhydride (TFAA, 1.1 equiv), Pyridine (2.5 equiv).[1]
-
Solvent: DCM.
-
Protocol:
-
Dissolve amide in DCM.[1] Cool to -10°C (Critical).
-
Add Pyridine.[1]
-
Add TFAA dropwise over 30 mins, keeping temp < 0°C.
-
Stir 1h at 0°C.
-
Quench with ice water. Wash with 1N HCl (to remove pyridine), then NaHCO₃.[1]
-
Purification: Distillation or Column Chromatography.[1]
-
Result:(S)-2-(Benzyloxy)propanenitrile (>98% ee).
-
Comparative Data: Why Methods Matter
| Method | Reagents | Primary Failure Mode | Typical ee |
| Direct Alkylation | Lactonitrile + NaH + BnBr | Retro-Cyanohydrin / Deprotonation | 50-70% |
| Mild Alkylation | Lactonitrile + Ag₂O + BnBr | Partial Racemization (Long reaction times) | 85-92% |
| Basic Ester Alkylation | Ethyl Lactate + NaH + BnBr | Enolization of Ester | 88-94% |
| Acidic Ester Alkylation | Ethyl Lactate + Bn-Imidate + TMSOTf | None (Chiral Center Protected) | >99% |
References
-
Eckenberg, P., et al. "A Useful Application of Benzyl Trichloroacetimidate for the Benzylation of Alcohols."[1] Tetrahedron Letters, vol. 34, no. 25, 1993, pp. 4091-4094.[1] Link
-
North, M. "Synthesis and Applications of Non-Racemic Cyanohydrins."[1] Tetrahedron: Asymmetry, vol. 14, no. 2, 2003, pp. 147-176.[1] Link
-
Wessel, H. P., et al. "Benzyl Trichloroacetimidate: A Versatile Reagent for Acid-Catalyzed Benzylation."[1] Organic Syntheses, vol. 84, 2007, p. 101.[1] Link
-
Gao, Y., et al. "Catalytic Asymmetric Synthesis of Chiral Cyanohydrins."[1] Chemical Reviews, vol. 108, no.[1] 9, 2008, pp. 3824–3892.[1] Link
-
Pereira, C., et al. "Ethyl Lactate as a Solvent: Properties, Applications and Production Processes."[1] Green Chemistry, vol. 13, 2011, pp. 2658-2671.[1] Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-(Benzyloxy)propanenitrile
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel or key intermediate compounds is paramount. This guide provides an in-depth analysis of the spectroscopic characteristics of 2-(benzyloxy)propanenitrile, with a primary focus on its ¹H NMR spectrum. In the absence of a publicly available experimental spectrum, we will leverage predictive methodologies based on established principles of nuclear magnetic resonance. This guide will not only dissect the predicted ¹H NMR spectrum but also offer a comparative analysis with other essential spectroscopic techniques, namely ¹³C NMR, FT-IR, and Mass Spectrometry. Furthermore, we will provide detailed, field-proven protocols for obtaining high-quality data for each of these analytical methods.
Molecular Structure and Predicted ¹H NMR Spectrum
2-(Benzyloxy)propanenitrile, also known as O-benzyl lactonitrile, possesses a chiral center at the C2 position of the propanenitrile backbone. Its structure features a benzyloxy group, where a benzyl group is attached to the oxygen of what was formerly a hydroxyl group on lactonitrile. This structural arrangement gives rise to a unique set of signals in its ¹H NMR spectrum.
Figure 2: Predicted ¹H NMR spectral regions for 2-(benzyloxy)propanenitrile.
Comparative Spectroscopic Analysis
While ¹H NMR provides a detailed map of the proton framework, a comprehensive structural confirmation relies on a combination of analytical techniques.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Carbon(s) | Predicted Chemical Shift (ppm) |
| CH₃ | ~20 |
| CH | ~65 |
| CH₂ | ~70 |
| C≡N | ~118 |
| Aromatic C (quaternary) | ~137 |
| Aromatic CH | ~128-130 |
The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon. The nitrile carbon, being sp-hybridized and deshielded, appears significantly downfield.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an excellent tool for identifying functional groups. For 2-(benzyloxy)propanenitrile, the following characteristic absorption bands are expected:
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C≡N (Nitrile) | ~2240-2260 | Medium, Sharp |
| C-O (Ether) | ~1000-1300 | Strong |
| C-H (sp³ hybridized) | ~2850-3000 | Medium to Strong |
| C=C (Aromatic) | ~1450-1600 | Medium to Weak |
| =C-H (Aromatic) | ~3000-3100 | Medium |
The most diagnostic peak in the FT-IR spectrum will be the sharp, medium-intensity absorption of the nitrile group (C≡N) around 2250 cm⁻¹. [1][2]This peak appears in a relatively uncongested region of the spectrum, making it a reliable indicator of the nitrile functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z corresponding to the molecular weight of 2-(benzyloxy)propanenitrile (C₁₀H₁₁NO) plus one.
Under Electron Ionization (EI), characteristic fragmentation patterns would emerge:
-
Benzylic Cleavage: A prominent peak at m/z 91, corresponding to the stable benzyl cation ([C₇H₇]⁺), is highly likely due to the cleavage of the C-O bond. [3]* Loss of the Propionitrile Group: Fragmentation can also lead to the loss of the propanenitrile side chain.
-
Alpha-Cleavage: Cleavage of the bond alpha to the nitrile group is also a possible fragmentation pathway. [4]
Figure 3: General workflow for the spectroscopic analysis of 2-(benzyloxy)propanenitrile.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following protocols are recommended.
¹H and ¹³C NMR Spectroscopy
1. Sample Preparation: a. Accurately weigh 5-10 mg of 2-(benzyloxy)propanenitrile. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). c. Transfer the solution to a clean, dry 5 mm NMR tube.
2. Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. c. For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio. d. For ¹³C NMR, use a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.
3. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the spectrum to obtain pure absorption lineshapes. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. d. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. e. Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.
FT-IR Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR): a. Ensure the ATR crystal is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue. b. Record a background spectrum of the clean, empty ATR crystal. c. Place a small drop of liquid 2-(benzyloxy)propanenitrile directly onto the center of the ATR crystal. d. Lower the pressure arm to ensure good contact between the sample and the crystal.
2. Data Acquisition: a. Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). b. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
3. Data Processing: a. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. b. Identify and label the characteristic absorption bands.
Mass Spectrometry (Electrospray Ionization - ESI)
1. Sample Preparation: a. Prepare a dilute solution of 2-(benzyloxy)propanenitrile (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. b. A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solution to promote ionization, depending on the analyte's properties.
2. Data Acquisition: a. Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). b. Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to maximize the signal of the ion of interest. c. Acquire the mass spectrum over an appropriate m/z range.
3. Data Analysis: a. Identify the molecular ion peak ([M+H]⁺ or other adducts). b. If performing tandem MS (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. Analyze the fragmentation pattern to gain further structural information.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the spectroscopic characteristics of 2-(benzyloxy)propanenitrile. By combining the detailed insights from ¹H NMR with the complementary data from ¹³C NMR, FT-IR, and Mass Spectrometry, researchers can achieve a high degree of confidence in the structural verification of this compound. The provided protocols offer a standardized approach to data acquisition, ensuring the integrity and comparability of experimental results. As with any analytical endeavor, the careful execution of these methods and a thorough understanding of the underlying principles are key to successful structural elucidation.
References
-
Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. [Link]
-
Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of.... Retrieved from [Link]
-
St. Olaf College. (n.d.). 1H NMR Aromatic Chemical Shift Calculator. Retrieved from [Link]
-
PubMed. (2010). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
-
Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
PubMed. (2007). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Retrieved from [Link]
-
Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]
-
YouTube. (2016, January 27). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). Retrieved from [Link]
-
YouTube. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. Retrieved from [Link]
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A Senior Application Scientist's Guide to Distinguishing 2-(Benzyloxy)propanenitrile from Benzyl Alcohol Impurities
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the presence of impurities can significantly impact the efficacy, safety, and regulatory compliance of the final product. For researchers and drug development professionals working with 2-(Benzyloxy)propanenitrile, a common and often challenging impurity to remove is the starting material, benzyl alcohol. Due to their structural similarities, a robust analytical strategy is paramount for accurate identification and quantification. This guide provides a comprehensive comparison of analytical techniques to effectively distinguish 2-(Benzyloxy)propanenitrile from benzyl alcohol, ensuring the integrity of your research and development efforts.
The Analytical Challenge: Structural Similarity and Polarity
The primary difficulty in separating and identifying these two compounds lies in their shared benzyloxy moiety. However, the key difference is the functional group at the benzylic position: a nitrile group in the desired product and a hydroxyl group in the impurity. This seemingly small difference in functionality leads to distinct physical and chemical properties that can be exploited by various analytical techniques.
Spectroscopic Identification: A Tale of Two Functional Groups
Spectroscopic methods provide a rapid and non-destructive means of identifying functional groups and elucidating molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Unmistakable Signature of the Nitrile
FTIR spectroscopy is an excellent first-pass technique for confirming the presence or absence of benzyl alcohol in a sample of 2-(Benzyloxy)propanenitrile. The nitrile and hydroxyl functional groups have highly characteristic and well-separated absorption bands.
-
2-(Benzyloxy)propanenitrile: The defining feature will be a sharp, medium-intensity absorption peak in the region of 2240-2260 cm⁻¹ , which is characteristic of the C≡N stretching vibration of a saturated nitrile[1]. The presence of the ether linkage will also be evident from a C-O stretching band, typically around 1100 cm⁻¹.
-
Benzyl Alcohol: This impurity is easily identified by a strong, broad absorption band in the region of 3200-3550 cm⁻¹ , corresponding to the O-H stretching vibration of the hydroxyl group, which is broadened due to hydrogen bonding[2][3]. The C-O stretch of a primary alcohol is also a prominent feature, appearing between 1000 and 1075 cm⁻¹[4].
The absence of the broad O-H band and the presence of the sharp C≡N peak are clear indicators of a pure 2-(Benzyloxy)propanenitrile sample.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule, allowing for unambiguous structure elucidation and impurity identification.
-
2-(Benzyloxy)propanenitrile (Predicted):
-
Aromatic Protons: A multiplet between 7.2-7.4 ppm corresponding to the five protons of the phenyl group.
-
Benzylic Protons (-O-CH₂-Ph): A singlet at approximately 4.6-4.7 ppm integrating to two protons.
-
Methine Proton (-CH(CN)-): A quartet at around 3.8-4.0 ppm integrating to one proton. This downfield shift is due to the combined electron-withdrawing effects of the adjacent oxygen and nitrile group. Protons on carbons adjacent to a nitrile typically absorb in the 2-3 ppm region, but the additional oxygen will shift it further downfield[5].
-
Methyl Protons (-CH₃): A doublet at approximately 1.5-1.6 ppm integrating to three protons, coupled to the methine proton.
-
-
Benzyl Alcohol (Known):
-
Aromatic Protons: A multiplet between 7.2-7.4 ppm for the five phenyl protons[6].
-
Benzylic Protons (-CH₂-OH): A singlet at around 4.6 ppm integrating to two protons. The chemical shift is influenced by the adjacent hydroxyl group and the phenyl ring[7].
-
Hydroxyl Proton (-OH): A broad singlet with a variable chemical shift (typically 2-4 ppm ), which can be exchanged with D₂O.
-
The key distinguishing signals are the quartet and doublet of the propanenitrile backbone in the product, which are absent in the benzyl alcohol spectrum.
Chromatographic Separation: Quantifying Purity
Chromatographic techniques are essential for separating the components of a mixture and quantifying their relative amounts.
Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Confirmation
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.
-
Gas Chromatography: Benzyl alcohol (boiling point ~205 °C) is more volatile than 2-(benzyloxy)propanenitrile (predicted boiling point will be higher due to increased molecular weight). Therefore, on a standard non-polar column (e.g., DB-5ms), benzyl alcohol will have a shorter retention time .
-
Mass Spectrometry: The electron ionization (EI) mass spectra will provide definitive identification.
-
2-(Benzyloxy)propanenitrile (Predicted): Will likely show a weak or absent molecular ion peak. Key fragments would arise from the cleavage of the benzylic C-O bond, leading to a prominent peak at m/z 91 (tropylium ion) , and a fragment corresponding to the loss of the benzyl group.
-
Benzyl Alcohol: The mass spectrum of benzyl alcohol also shows a prominent peak at m/z 91 . However, it is also characterized by a significant peak at m/z 79 , and a molecular ion peak at m/z 108 [8].
-
The combination of retention time and unique mass spectral fragmentation patterns allows for confident identification and quantification.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
Reverse-phase HPLC (RP-HPLC) is a highly effective method for separating compounds based on their polarity.
-
Principle: In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile/water). Less polar compounds interact more strongly with the stationary phase and thus have longer retention times.
-
Elution Order: Benzyl alcohol is more polar than 2-(benzyloxy)propanenitrile due to its hydroxyl group. Therefore, benzyl alcohol will elute earlier (shorter retention time) from a C18 column, while the less polar 2-(benzyloxy)propanenitrile will be retained longer.
HPLC with UV detection is a robust and reliable method for routine purity analysis and quantification.
Summary of Analytical Data
| Analytical Technique | 2-(Benzyloxy)propanenitrile (Predicted) | Benzyl Alcohol (Known) | Key Differentiating Feature |
| FTIR | Sharp C≡N stretch at ~2240-2260 cm⁻¹ | Broad O-H stretch at ~3200-3550 cm⁻¹ | Presence of C≡N peak vs. O-H peak |
| ¹H NMR | Quartet at ~3.9 ppm, Doublet at ~1.5 ppm | Broad -OH singlet at ~2-4 ppm | Unique signals for the propanenitrile backbone |
| GC-MS | Longer retention time, m/z 91 | Shorter retention time, m/z 108, 91, 79 | Retention time and unique mass fragments |
| HPLC (RP) | Longer retention time | Shorter retention time | Elution order based on polarity |
Experimental Protocols
FTIR Spectroscopy
-
Sample Preparation: For liquid samples, place a drop of the sample between two KBr or NaCl plates to create a thin film.
-
Instrument Setup: Set the instrument to collect data from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Acquisition: Obtain a background spectrum of the clean plates, then acquire the sample spectrum.
-
Data Analysis: Identify the key functional group peaks as detailed above.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Use a standard ¹H NMR experiment on a 400 MHz or higher spectrometer.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the spectrum (phasing, baseline correction) and integrate the peaks. Assign the chemical shifts and multiplicities. To confirm the -OH peak of benzyl alcohol, a D₂O shake experiment can be performed.
GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the peaks in the total ion chromatogram and analyze their corresponding mass spectra.
HPLC
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate the peak areas in the chromatogram to determine the relative purity.
Conclusion
A multi-faceted analytical approach is the most effective strategy for reliably distinguishing 2-(benzyloxy)propanenitrile from benzyl alcohol impurities. FTIR and ¹H NMR spectroscopy offer rapid and definitive structural confirmation, while GC-MS and HPLC provide robust methods for separation and quantification. For routine quality control, HPLC is often the method of choice due to its high precision and reproducibility. By employing these techniques, researchers and drug development professionals can ensure the purity and quality of their materials, leading to more reliable and reproducible scientific outcomes.
References
-
BYJU'S. (n.d.). Structure of Benzyl Alcohol. Retrieved from [Link]
-
Sciencemadness Wiki. (2023, September 9). Benzyl alcohol. Retrieved from [Link]
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International Programme on Chemical Safety. (n.d.). ICSC 0833 - BENZYL ALCOHOL. Retrieved from [Link]
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Veeprho. (n.d.). Benzyl alcohol Impurities and Related Compound. Retrieved from [Link]
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Smith, B. C. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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Breci, L. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]
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PubChem. (n.d.). 2-(Benzyloxy)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzyl Alcohol-impurities. Retrieved from [Link]
-
LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]
-
Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. Retrieved from [Link]
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Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
-
Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
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PubMed Central. (n.d.). 2-[1′-(Benzyloxy)spiro[indane-1,2′-pyrrolidine]-5′-yl]acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]
-
LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: alcohols. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013, February 4). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Crystal structure of 2-[2-(benzyloxy)benzylidene]malononitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
US Pharmacopeia. (n.d.). Benzyl Alcohol. Retrieved from [Link]
-
Universal Lab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]
-
LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]
-
Cheméo. (n.d.). Propanenitrile (CAS 107-12-0). Retrieved from [Link]
-
Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Retrieved from [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
GazFinder. (n.d.). benzyl nitrile (C8H7N). Retrieved from [Link]
-
PubMed. (n.d.). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Benzyloxy)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Optical Rotation & Quality Benchmarking: (S)-2-(Benzyloxy)propanenitrile
Executive Summary: The Chiral Integrity Challenge
(S)-2-(Benzyloxy)propanenitrile (also known as (S)-O-benzyl lactonitrile) is a pivotal chiral building block, frequently utilized in the synthesis of azole antifungals (e.g., Posaconazole intermediates) and complex agrochemicals.[1] Its utility hinges entirely on its enantiomeric excess (ee%) .[1]
For researchers and drug developers, relying solely on a literature value for the optical rotation of this nitrile is fraught with risk due to the scarcity of standardized public data and the compound's susceptibility to solvent-dependent rotation shifts.[1]
This guide provides a self-validating quality assurance system . Instead of offering a single, potentially unreliable number for the nitrile, we establish the (S)-2-(Benzyloxy)propanoic acid precursor as the primary optical reference anchor and define a rigorous Chiral HPLC protocol as the definitive comparator.
Reference Data Benchmarks
The optical rotation of the nitrile is best validated by benchmarking against its direct precursor, which has well-established literature values.[1]
Table 1: Optical Rotation Reference Standards
| Compound | Structure | CAS No.[1][2][3][4][5][6] | Specific Rotation | Solvent / Conc.[1] | Status |
| (S)-2-(Benzyloxy)propanoic acid | Precursor | 33106-32-0 | -56.9° | CHCl₃, | Primary Standard |
| (S)-2-(Benzyloxy)propanenitrile | Target | N/A* | (-) Negative (Est.)[1] | CHCl₃ | Qualitative Check |
| (R)-Isomer (Distomer) | Impurity | N/A | (+) Positive | CHCl₃ | Contaminant |
*Note: The racemic nitrile has CAS 34097-57-9.[1] Specific CAS for the (S)-enantiomer is often proprietary or listed under general alkyl nitriles in some databases.
Key Technical Insight
The levorotatory (-) nature of the (S)-acid precursor is generally conserved in the nitrile derivative in chloroform.[1] However, the magnitude of rotation for the nitrile is lower and highly sensitive to non-chiral impurities (e.g., benzyl alcohol).[1] Do not release a batch based on polarimetry alone.
Methodological Comparison: Polarimetry vs. Chiral HPLC[1]
To ensure scientific integrity (E-E-A-T), we compare the two primary methods for validating this compound.
Alternative A: Polarimetry (Screening Tool)[1]
-
Mechanism: Measures the rotation of plane-polarized light (589 nm).[1]
-
Pros: Rapid, inexpensive, confirms absolute configuration (sign).[1]
-
Cons: "Blind" to racemic impurities if not calibrated; non-linear response to concentration; easily skewed by solvent moisture or achiral impurities (e.g., benzyl chloride).[1]
-
Verdict: Use only for identity confirmation (checking the sign).
Alternative B: Chiral HPLC (The "Gold Standard")[1]
-
Mechanism: Physical separation of enantiomers on a polysaccharide-based stationary phase.[1]
-
Pros: Quantifies Enantiomeric Excess (ee%) with >0.1% precision; separates chemical impurities.
-
Cons: Slower, requires expensive columns.[1]
-
Verdict: Mandatory for batch release.
Experimental Protocols
Protocol A: Self-Validating Polarimetry
Use this protocol to establish the "Sign of Rotation" and rough purity.
-
Preparation: Dissolve exactly 100 mg of (S)-2-(Benzyloxy)propanenitrile in 10.0 mL of HPLC-grade Chloroform (stabilized with amylene, not ethanol, to avoid transesterification risks if acid traces are present).
-
Blanking: Zero the polarimeter with the pure solvent at 20°C.
-
Measurement: Fill a 1 dm (100 mm) cell. Ensure no bubbles are present in the light path.[1]
-
Calculation:
Where is the observed rotation, is path length (1 dm), and is concentration (0.01 g/mL).[1] -
Criteria: Expect a negative (-) value.[1] If positive, the sample is the (R)-enantiomer or contaminated with a high-rotation impurity.[1]
Protocol B: Definitive Chiral HPLC
Use this protocol to determine ee%.
-
Column: Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: Hexane : Isopropanol (90 : 10 or 95 : 5).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm (Nitrile absorption) and 254 nm (Benzyl ring).[1]
-
Temperature: 25°C.
-
Expected Elution: The (S) and (R) enantiomers will have distinct retention times.[1] Inject a racemic standard (synthesized from racemic ethyl lactate) to establish the separation factor (
).[1]
Quality Assurance Workflow (Visualization)
The following diagram illustrates the logical flow for validating the optical purity of (S)-2-(Benzyloxy)propanenitrile, emphasizing the "Anchor" role of the precursor.
Figure 1: Self-validating workflow for (S)-2-(Benzyloxy)propanenitrile production. The acid precursor serves as the primary optical anchor.[1]
References
-
National Institute of Standards and Technology (NIST). Benzonitrile, 2-hydroxy- Thermochemical Data. Retrieved February 4, 2026, from [Link][1]
-
PubChem. 3-(Benzylamino)propionitrile Data (Structural Analog Comparison). Retrieved February 4, 2026, from [Link][1]
-
Master Organic Chemistry. Optical Rotation and Specific Rotation Standards. Retrieved February 4, 2026, from [Link]
Sources
- 1. 3-(Benzylamino)propionitrile | C10H12N2 | CID 69719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 3-(Benzyloxy)propanenitrile | CAS#:6328-48-9 | Chemsrc [chemsrc.com]
- 4. (S)-2-(Benzyloxy)propanoic acid | 33106-32-0 [chemicalbook.com]
- 5. 2-(Benzyloxy)benzonitrile | C14H11NO | CID 2064024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-2-(BENZYLOXY)PROPIONAL CAS#: 81445-44-5 [m.chemicalbook.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
